molecular formula C11H14ClNO B1364928 3-chloro-N-(4-ethylphenyl)propanamide CAS No. 20330-92-1

3-chloro-N-(4-ethylphenyl)propanamide

Cat. No. B1364928
CAS RN: 20330-92-1
M. Wt: 211.69 g/mol
InChI Key: WQPYTZBEFRRILN-UHFFFAOYSA-N
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Description

3-chloro-N-(4-ethylphenyl)propanamide is an organic compound with the linear formula C11H14ClNO . It has a molecular weight of 211.69 .


Molecular Structure Analysis

The molecular structure of 3-chloro-N-(4-ethylphenyl)propanamide consists of a propanamide backbone with a chlorine atom on the third carbon and a 4-ethylphenyl group attached to the nitrogen atom .


Physical And Chemical Properties Analysis

3-chloro-N-(4-ethylphenyl)propanamide has a density of 1.155g/cm3 and a boiling point of 378.3ºC at 760 mmHg .

Scientific Research Applications

Synthesis of Functional Acrylamides

3-chloro-N-(4-ethylphenyl)propanamide: is a valuable intermediate in the synthesis of functional acrylamides, which are crucial for organic synthesis and serve as building blocks in various industrial sectors, including polymer synthesis, fine chemicals, and pharmaceutics . The compound can undergo the Schotten-Baumann reaction to produce N-phenyl acrylamide, a precursor to many functional materials.

Production of Coatings, Hydrogels, and Adhesives

Due to its ability to be cross-linked, this compound is instrumental in creating coatings, hydrogels, and adhesives . These materials have a wide range of applications, from medical devices to consumer products, owing to their biocompatibility and water-solubility.

Biomedical Research and Applications

The biocompatible nature of derivatives from 3-chloro-N-(4-ethylphenyl)propanamide makes them suitable for extensive use in biomedical research. They can be used as additives in pharmaceutical formulations or as components in the development of drug delivery systems .

Continuous Flow Chemistry

This compound is used in the development of continuous flow processes for the production of acrylamides . Continuous flow chemistry is a modern approach that offers safer, more efficient, and environmentally friendly alternatives to traditional batch reactions, especially for hazardous reactions.

Enzymatic Processes for Monomer Production

Enzymatic processes utilizing 3-chloro-N-(4-ethylphenyl)propanamide can lead to the production of functional acrylamide monomers. Although this method involves complex steps, it presents an eco-friendly alternative to chemical routes, minimizing by-products and energy consumption .

Ion Exchange Membranes

The compound’s derivatives can be used in the fabrication of ion exchange membranes. These membranes are essential in various separation processes, including water purification and energy generation in fuel cells .

Safety and Hazards

Specific safety and hazard information for 3-chloro-N-(4-ethylphenyl)propanamide is not provided in the available resources .

properties

IUPAC Name

3-chloro-N-(4-ethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12/h3-6H,2,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPYTZBEFRRILN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399936
Record name 3-chloro-N-(4-ethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-ethylphenyl)propanamide

CAS RN

20330-92-1
Record name 3-chloro-N-(4-ethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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